molecular formula C18H20OS B1360555 3',4'-Dimethyl-3-(4-thiomethylphenyl)propiophenone CAS No. 898781-33-4

3',4'-Dimethyl-3-(4-thiomethylphenyl)propiophenone

Cat. No.: B1360555
CAS No.: 898781-33-4
M. Wt: 284.4 g/mol
InChI Key: NNUXCQQINHGJPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’,4’-Dimethyl-3-(4-thiomethylphenyl)propiophenone is an organic compound with the molecular formula C18H20OS It is characterized by the presence of a propiophenone core substituted with dimethyl and thiomethyl groups on the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Dimethyl-3-(4-thiomethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 3,4-dimethylacetophenone with 4-methylthiobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of 3’,4’-Dimethyl-3-(4-thiomethylphenyl)propiophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3’,4’-Dimethyl-3-(4-thiomethylphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl group in the propiophenone core can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA, acetic acid as solvent, room temperature.

    Reduction: NaBH4 or LiAlH4, ethanol or ether as solvent, low temperature.

    Substitution: HNO3 for nitration, Br2 for bromination, sulfuric acid (H2SO4) as catalyst, controlled temperature.

Major Products Formed

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of nitro or bromo derivatives on the aromatic rings.

Scientific Research Applications

3’,4’-Dimethyl-3-(4-thiomethylphenyl)propiophenone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3’,4’-Dimethyl-3-(4-thiomethylphenyl)propiophenone involves its interaction with molecular targets such as enzymes or receptors. The thiomethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with biological macromolecules. The propiophenone core may also interact with specific proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3’,4’-Dimethyl-3-(4-methylphenyl)propiophenone: Lacks the thiomethyl group, resulting in different chemical reactivity and biological activity.

    3’,4’-Dimethyl-3-(4-hydroxyphenyl)propiophenone: Contains a hydroxyl group instead of a thiomethyl group, leading to different solubility and interaction with biological targets.

    3’,4’-Dimethyl-3-(4-chlorophenyl)propiophenone: Contains a chlorine atom, which affects its electronic properties and reactivity.

Uniqueness

3’,4’-Dimethyl-3-(4-thiomethylphenyl)propiophenone is unique due to the presence of the thiomethyl group, which imparts distinct chemical and biological properties. This group can undergo specific transformations and interactions that are not possible with other substituents, making this compound valuable for various applications.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-(4-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20OS/c1-13-4-8-16(12-14(13)2)18(19)11-7-15-5-9-17(20-3)10-6-15/h4-6,8-10,12H,7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNUXCQQINHGJPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CCC2=CC=C(C=C2)SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644382
Record name 1-(3,4-Dimethylphenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898781-33-4
Record name 1-Propanone, 1-(3,4-dimethylphenyl)-3-[4-(methylthio)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898781-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4-Dimethylphenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.